REACTION_CXSMILES
|
[CH2:1]([C:3]([CH3:5])=[O:4])[CH3:2].[OH:6][CH2:7][CH:8]([CH2:10]O)[OH:9].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>CCCCCC>[CH3:5][C:3]1([CH2:1][CH3:2])[O:9][CH:8]([CH2:7][OH:6])[CH2:10][O:4]1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
561.91 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
23.51 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a reaction vessel having
|
Type
|
CUSTOM
|
Details
|
a capacity of 3 L and equipped with a thermometer, a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The contents were heated
|
Type
|
DISTILLATION
|
Details
|
to distill off a calculated amount of water
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
STIRRING
|
Details
|
After the resulting mixture was stirred at 60° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature was gradually raised up to 120° C.
|
Type
|
CUSTOM
|
Details
|
to recover hexane (400 mL)
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |